molecular formula C15H25N5O4S B10948381 N-[1-methyl-5-(propylcarbamoyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

N-[1-methyl-5-(propylcarbamoyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10948381
M. Wt: 371.5 g/mol
InChI Key: GYKMBNRZGJULMU-UHFFFAOYSA-N
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Description

N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrazole ring, a piperidine ring, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the subsequent functionalization of the piperidine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C15H25N5O4S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[1-methyl-5-(propylcarbamoyl)pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C15H25N5O4S/c1-4-7-16-15(22)13-12(10-17-19(13)2)18-14(21)11-5-8-20(9-6-11)25(3,23)24/h10-11H,4-9H2,1-3H3,(H,16,22)(H,18,21)

InChI Key

GYKMBNRZGJULMU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)NC(=O)C2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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